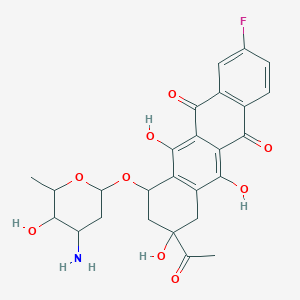

9-羟基壬酸乙酯

描述

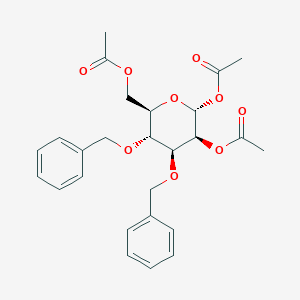

D-(+)-纤维二糖: 是一种由两个D-葡萄糖分子通过β(1→4)糖苷键连接而成的二糖 . 它是一种还原糖,这意味着它具有充当还原剂的能力。 D-(+)-纤维二糖来源于纤维素的水解,是纤维素分解为葡萄糖的重要中间体 .

科学研究应用

D-(+)-纤维二糖在科学研究中有着广泛的应用:

化学: 它被用作模型化合物来研究纤维素的水解和纤维素酶的作用。

生物学: D-(+)-纤维二糖用于碳水化合物代谢研究,并用作酶测定的底物。

医学: 它用于诊断测试,以评估肠道通透性和吸收不良。

作用机制

D-(+)-纤维二糖主要通过其在纤维素水解中的中间体作用发挥作用。D-(+)-纤维二糖中的β(1→4)糖苷键被纤维素酶裂解,导致形成D-葡萄糖。 这个过程对于将纤维素转化为可发酵糖至关重要,这些糖可以进一步用于各种生化途径 .

生化分析

Biochemical Properties

In the context of biochemical reactions, Ethyl 9-hydroxynonanoate has been found to play a role in the flavor profile of botrytised wine . It interacts with other volatile and nonvolatile compounds characteristic of botrytised wine to produce a sweet, honey-like flavor

Cellular Effects

Given its role in flavor production in botrytised wine, it may influence cell function in the context of fermentation processes

Molecular Mechanism

It is known to be involved in the production of a sweet, honey-like flavor in botrytised wine, suggesting it may interact with other compounds at the molecular level

Dosage Effects in Animal Models

There is currently no available information on the effects of Ethyl 9-hydroxynonanoate at different dosages in animal models

Metabolic Pathways

It has been identified in the context of botrytised wine production, suggesting it may be involved in fermentation pathways .

准备方法

合成路线和反应条件: D-(+)-纤维二糖可以通过使用纤维素酶对纤维素进行酶解来合成。 反应通常涉及使用产生纤维素酶的微生物,例如里氏木霉 . 水解过程在受控的温度和pH条件下进行,以优化D-(+)-纤维二糖的产率。

工业生产方法: 在工业环境中,D-(+)-纤维二糖通过从植物生物质中提取的纤维素的酶解来生产。 该过程涉及对生物质进行预处理以提高其对纤维素酶的可及性,然后进行酶解以产生D-(+)-纤维二糖和其他寡糖 .

化学反应分析

反应类型: D-(+)-纤维二糖经历各种化学反应,包括:

氧化: D-(+)-纤维二糖可以被氧化形成纤维二酸。

还原: 它可以被还原形成纤维二醇。

常用试剂和条件:

氧化: 常见的氧化剂包括溴水和硝酸。

还原: 使用硼氢化钠等还原剂。

水解: 使用纤维素酶进行酸性或酶解.

形成的主要产物:

氧化: 纤维二酸。

还原: 纤维二醇。

水解: D-葡萄糖.

相似化合物的比较

类似化合物:

麦芽糖: 由两个D-葡萄糖分子通过α(1→4)糖苷键连接而成的二糖。

乳糖: 由D-葡萄糖和D-半乳糖通过β(1→4)糖苷键连接而成的二糖。

独特性: D-(+)-纤维二糖由于其β(1→4)糖苷键而具有独特性,这与麦芽糖中的α(1→4)键和蔗糖中的α(1→2)键不同。 这种β(1→4)键使D-(+)-纤维二糖成为纤维素酶水解纤维素的关键中间体,使其与其他二糖区分开来 .

属性

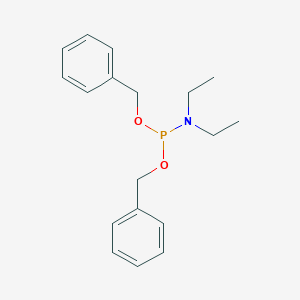

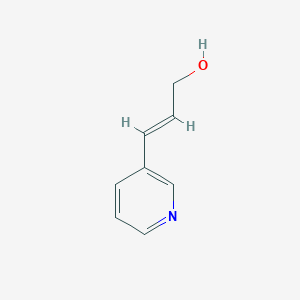

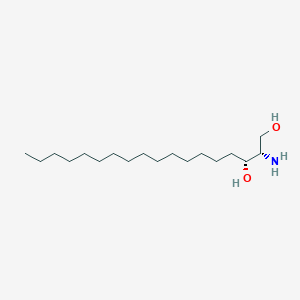

IUPAC Name |

ethyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRYCGYJOYZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394221 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-34-7 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

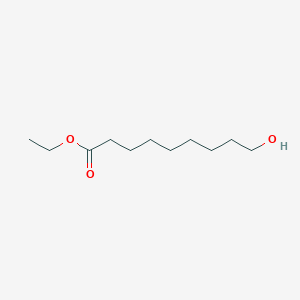

Q1: What is the primary use of 8-ethoxycarbonyloctanol in the presented research?

A: The research papers primarily utilize 8-ethoxycarbonyloctanol as a 'spacer' molecule in the synthesis of artificial antigens and glycoconjugates. [, , ] This involves attaching the compound to carbohydrates to facilitate their conjugation with carrier proteins, ultimately aiding in the development of immunological tools and potential vaccines.

Q2: Can you elaborate on the role of 8-ethoxycarbonyloctanol in synthesizing disaccharide glycosides?

A: Studies have investigated the use of 8-ethoxycarbonyloctanol in the Koenigs-Knorr synthesis of disaccharide glycosides. [, ] These reactions aim to create a glycosidic linkage between sugar molecules, and 8-ethoxycarbonyloctanol acts as an acceptor molecule. Research indicates that under specific conditions, particularly with silver trifluoromethanesulfonate and N,N-tetramethylurea, the reaction can yield 1,2-orthoacetates as intermediates, which can be further converted to the desired 1,2-trans-glycosides. []

Q3: What is the significance of using stannic tetrachloride in reactions involving 8-ethoxycarbonyloctanol and disaccharides?

A: Research has demonstrated that stannic tetrachloride can act as a catalyst in glycosylation reactions using 8-ethoxycarbonyloctanol and acetylated disaccharides like cellobiose, lactose, and maltose. [, ] This catalytic activity enables the formation of both α- and β-glycosidic linkages, offering versatility in synthesizing specific glycoconjugates. [, ]

Q4: Has 8-ethoxycarbonyloctanol been used in synthesizing antigens for specific pathogens?

A: Yes, research shows the application of 8-ethoxycarbonyloctanol in synthesizing an artificial antigen for Neisseria gonorrhoeae. [] This involved conjugating lactose to 8-ethoxycarbonyloctanol and subsequently attaching it to bovine serum albumin to create an immunogenic complex. The resulting antigen successfully elicited anti-lactose antibodies that demonstrated cross-reactivity with N. gonorrhoeae lipopolysaccharide. []

Q5: Are there examples of 8-ethoxycarbonyloctanol being used in studying Mycobacterium leprae?

A: Researchers have employed 8-ethoxycarbonyloctanol in the synthesis of a neo-glycoprotein containing 3,6-di-O-methyl-β-D-glucopyranosyl groups, a significant component of the phenolic glycolipid-I produced by Mycobacterium leprae. [] This neo-glycoprotein holds potential for leprosy serodiagnosis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。